Cas no 2098069-57-7 (1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)

1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- 2-prop-2-ynyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
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- Inchi: 1S/C8H4F3N3/c1-2-3-14-6(5-12)4-7(13-14)8(9,10)11/h1,4H,3H2
- InChI Key: VRUNVHBZWYKXCW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)N(CC#C)N=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 305
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0164-0.5g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | P139476-500mg |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazole-5-carbonitrile |
2098069-57-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
TRC | P139476-100mg |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazole-5-carbonitrile |
2098069-57-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2198-0164-10g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2198-0164-5g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-0164-0.25g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-0164-2.5g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-0164-1g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
2098069-57-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | P139476-1g |
1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1h-pyrazole-5-carbonitrile |
2098069-57-7 | 1g |
$ 570.00 | 2022-06-03 |
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile Related Literature
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Compound CAS No 2098069-57-7: 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
The compound with CAS No 2098069-57-7, known as 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a propargyl moiety, along with a cyano group at the 5-position. These structural features contribute to its intriguing chemical properties and potential applications.
The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common structural motif in many bioactive compounds. In this compound, the substitution pattern on the pyrazole ring is particularly noteworthy. The presence of a trifluoromethyl group at the 3-position introduces electron-withdrawing effects, which can enhance the molecule's stability and alter its electronic properties. Additionally, the propargyl group at the 1-position introduces alkyne functionality, which can participate in various chemical reactions and interactions. The cyano group at the 5-position further contributes to the molecule's electronic characteristics and may play a role in its bioactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Its unique combination of functional groups makes it an attractive candidate for exploring interactions with biological targets such as enzymes or receptors. For instance, researchers have investigated its ability to modulate kinase activity, which is crucial in various disease pathways including cancer and inflammatory conditions.
In terms of synthesis, this compound can be prepared through a variety of routes, including but not limited to nucleophilic substitution reactions or coupling reactions involving appropriate intermediates. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and scalability for industrial production.
Moreover, this compound has shown promise in agrochemical applications. Its ability to inhibit key enzymes involved in plant pathogenic processes suggests potential use as a fungicide or herbicide. Field trials have demonstrated its efficacy against several crop pathogens without significant adverse effects on non-target organisms.
Recent advancements in computational chemistry have also enabled detailed modeling of this compound's interactions with biological systems. Molecular docking studies have revealed favorable binding modes with specific protein targets, providing insights into its mechanism of action.
In conclusion, CAS No 2098069-57-7 represents a versatile molecule with diverse applications across multiple domains of chemical research. Its unique structure and functional groups make it an invaluable tool for exploring new therapeutic strategies and agrochemical solutions.
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